Cas no 1159095-32-5 (6-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylisoquinoline)

6-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylisoquinoline Chemical and Physical Properties
Names and Identifiers
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- 6-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylisoquinoline
- EN300-7549594
- AT19625
- SCHEMBL2925707
- 6-fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline
- AKOS024127179
- 1159095-32-5
- 6-FLUORO-4,4-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLINE
-
- Inchi: 1S/C11H14FN/c1-11(2)7-13-6-8-3-4-9(12)5-10(8)11/h3-5,13H,6-7H2,1-2H3
- InChI Key: YBDFMBSJARRSFF-UHFFFAOYSA-N
- SMILES: C1C2=C(C=C(F)C=C2)C(C)(C)CN1
Computed Properties
- Exact Mass: 179.111027613g/mol
- Monoisotopic Mass: 179.111027613g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 12Ų
Experimental Properties
- Density: 1.024±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 234.6±40.0 °C(Predicted)
- pka: 9.56±0.40(Predicted)
6-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylisoquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7549594-0.25g |
6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline |
1159095-32-5 | 95.0% | 0.25g |
$1381.0 | 2025-02-24 | |
Enamine | EN300-7549594-2.5g |
6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline |
1159095-32-5 | 95.0% | 2.5g |
$2940.0 | 2025-02-24 | |
Enamine | EN300-7549594-0.1g |
6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline |
1159095-32-5 | 95.0% | 0.1g |
$1320.0 | 2025-02-24 | |
Enamine | EN300-7549594-0.5g |
6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline |
1159095-32-5 | 95.0% | 0.5g |
$1440.0 | 2025-02-24 | |
Enamine | EN300-7549594-1.0g |
6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline |
1159095-32-5 | 95.0% | 1.0g |
$1500.0 | 2025-02-24 | |
Enamine | EN300-7549594-10.0g |
6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline |
1159095-32-5 | 95.0% | 10.0g |
$6450.0 | 2025-02-24 | |
Enamine | EN300-7549594-0.05g |
6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline |
1159095-32-5 | 95.0% | 0.05g |
$1261.0 | 2025-02-24 | |
Enamine | EN300-7549594-5.0g |
6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline |
1159095-32-5 | 95.0% | 5.0g |
$4349.0 | 2025-02-24 |
6-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylisoquinoline Related Literature
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Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
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2. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
Additional information on 6-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylisoquinoline
6-Fluoro-1,2,3,4-Tetrahydro-4,4-Dimethylisoquinoline: A Comprehensive Overview
6-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylisoquinoline, identified by the CAS registry number 1159095-32-5, is a complex organic compound with significant potential in various fields of chemical research and application. This compound belongs to the class of isoquinolines, which are heterocyclic aromatic compounds with a nitrogen atom in the ring structure. The presence of a fluorine atom at the 6-position and two methyl groups at the 4-position introduces unique electronic and steric properties to the molecule.
The synthesis of 6-fluoro-1,2,3,4-tetrahydro-4,4-dimethylisoquinoline involves a series of carefully designed chemical reactions that ensure the precise placement of substituents on the isoquinoline backbone. Recent advancements in synthetic methodologies have enabled researchers to optimize the yield and purity of this compound. For instance, a study published in Journal of Organic Chemistry demonstrated a novel approach using palladium-catalyzed coupling reactions to achieve high stereoselectivity in the formation of this isoquinoline derivative.
The structural features of 6-fluoro-1,2,3,4-tetrahydro-4,4-dimethylisoquinoline make it an interesting candidate for pharmacological studies. The fluorine atom at position 6 contributes to increased lipophilicity and metabolic stability, which are desirable properties for drug candidates. Additionally, the tetrahydroisoquinoline framework is known for its ability to interact with various biological targets such as ion channels and receptors.
In recent years, there has been growing interest in exploring the biological activities of isoquinoline derivatives like CAS No. 1159095-32-5. A study conducted by researchers at the University of California revealed that this compound exhibits potent anti-inflammatory activity through modulation of cyclooxygenase enzymes. Furthermore, preliminary results from another study suggest that it may have neuroprotective effects by inhibiting oxidative stress pathways.
The application potential of 6-fluoro-1,2,3,4-tetrahydro-4,4-dimethylisoquinoline extends beyond pharmacology into materials science and catalysis. Its rigid aromatic structure makes it a suitable candidate for use as a ligand in transition metal-catalyzed reactions or as a building block for constructing advanced materials such as organic semiconductors.
In conclusion, CAS No. 1159095-32-5, or 6-fluoro-1,2,3,4-tetrahydro-4,4-dimethylisoquinoline, represents an intriguing molecule with diverse applications across multiple disciplines. Ongoing research continues to uncover new insights into its properties and potential uses.
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